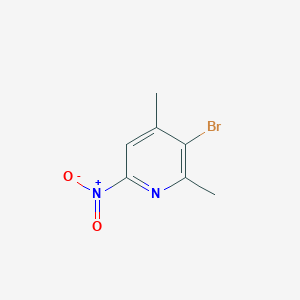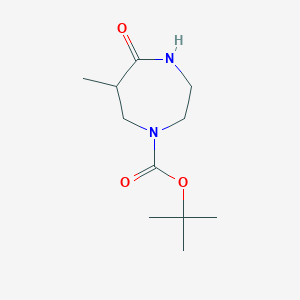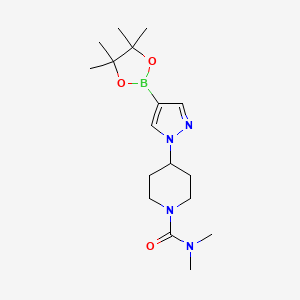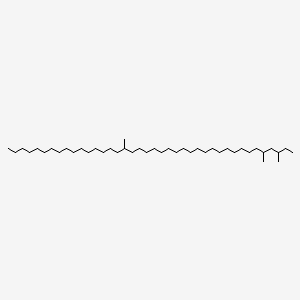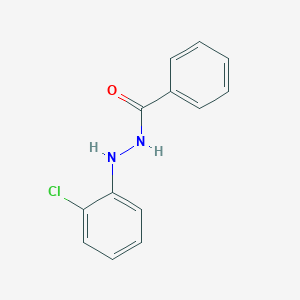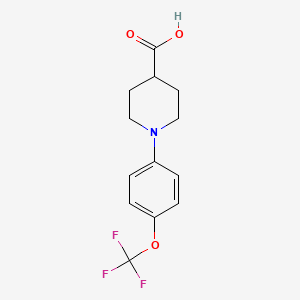
(2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide: is an organic compound characterized by the presence of a bromo-substituted phenyl ring and a hydroxyiminoacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide typically involves the reaction of 3-bromo-4-methylaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, (2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the bromo-substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
- (2Z)-N-(3-chloro-4-methylphenyl)-2-hydroxyiminoacetamide
- (2Z)-N-(3-fluoro-4-methylphenyl)-2-hydroxyiminoacetamide
- (2Z)-N-(3-iodo-4-methylphenyl)-2-hydroxyiminoacetamide
Comparison: Compared to its analogs, (2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide exhibits unique properties due to the presence of the bromo substituent. The bromo group can enhance the compound’s reactivity in substitution reactions and may also influence its binding affinity to biological targets. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H9BrN2O2 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
(2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C9H9BrN2O2/c1-6-2-3-7(4-8(6)10)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5- |
Clave InChI |
LEQIRJQMGCGTSP-WZUFQYTHSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC(=O)/C=N\O)Br |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C=NO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13971572.png)
![(2-Methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid](/img/structure/B13971583.png)
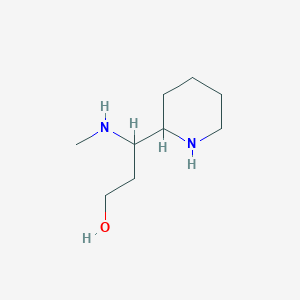

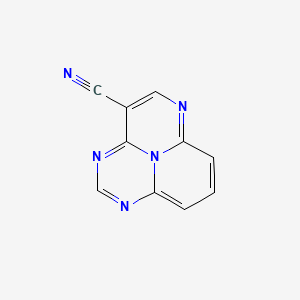
![7-(Chloromethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13971603.png)
![3-chloro-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13971610.png)
